

3-Methylpyrrolidine hydrochloride CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methylpyrrolidine hydrochloride

Cat. No.: B051460

[Get Quote](#)

An In-Depth Technical Guide to **3-Methylpyrrolidine Hydrochloride** for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **3-Methylpyrrolidine hydrochloride**, a pivotal chiral building block in modern synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond basic data to explore the causality behind its application, synthetic choices, and analytical validation. We will delve into its stereospecific significance, practical methodologies, and critical safety protocols, offering field-proven insights to empower your research and development endeavors.

Core Identity and Physicochemical Properties

3-Methylpyrrolidine hydrochloride is the salt form of 3-methylpyrrolidine, a saturated five-membered nitrogen heterocycle. The presence of a methyl group at the C3 position introduces a stereocenter, making the molecule chiral. Consequently, it exists as two distinct enantiomers, (S)- and (R)-3-methylpyrrolidine, or as a racemic mixture. The hydrochloride salt form is frequently used to improve the compound's stability and solubility in aqueous media, which is advantageous for various synthetic applications and biological assays.^[1]

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its ability to explore three-dimensional space due to its non-planar, sp^3 -hybridized structure.^[2] This structural feature is critical for creating molecules with precise spatial orientations necessary for selective interaction with biological targets.^[2]

Chemical Structure Diagrams

Caption: Structures of (S)- and (R)-3-Methylpyrrolidine hydrochloride.

Data Summary: Identifiers and Properties

For unambiguous identification and sourcing, it is crucial to use the correct Chemical Abstracts Service (CAS) number, which is specific to the racemic mixture or the individual enantiomers.

Identifier	Racemic Form	(R)-enantiomer	(S)-enantiomer
CAS Number	120986-92-7[3][4]	235093-98-8[5][6]	186597-29-5[1][7]
IUPAC Name	3-methylpyrrolidine;hydr ochloride[3]	(3R)-3-methylpyrrolidine;hydr ochloride[6]	(3S)-3-methylpyrrolidine;hydr ochloride[7]
Molecular Formula	C ₅ H ₁₂ ClN[1][3]	C ₅ H ₁₂ ClN[6]	C ₅ H ₁₂ ClN[1]
Molecular Weight	121.61 g/mol [1][3]	121.61 g/mol [5]	121.61 g/mol [1]
Appearance	Solid / Crystalline Powder[8][9]	Solid[9]	Solid
InChIKey	JDJFUMBQINVKP-UHFFFAOYSA-N[3]	JDJFUMBQINVKP-NUBCRITNSA-N[6][9]	JDJFUMBQINVKP-JEDNCBNOSA-N

The Critical Role of Stereochemistry in Drug Discovery

In drug development, the three-dimensional structure of a molecule is paramount. The specific orientation of the methyl group in 3-methylpyrrolidine can dramatically alter how a larger drug molecule binds to its target protein, such as an enzyme or receptor. This is because biological targets are themselves chiral and often exhibit a high degree of stereoselectivity.

A compelling example is found in the development of treatments for breast cancer. Research has demonstrated that incorporating (R)-3-methylpyrrolidine, compared to the (S)-enantiomer or an unsubstituted pyrrolidine, into certain benzopyran derivatives results in a pure Estrogen Receptor α (ER α) antagonist and selective ER degrader (SERD).[2] This specific

stereochemistry forces a binding mode within the ER α hormone-binding pocket that promotes receptor degradation, a highly desirable therapeutic outcome.[\[2\]](#) This illustrates a core principle: the choice of a specific enantiomer is not arbitrary but a deliberate design element to achieve a desired pharmacological profile.

Caption: Influence of stereochemistry on drug-receptor binding and activity.

Synthetic Strategies and Methodologies

The synthesis of enantiomerically pure **3-methylpyrrolidine hydrochloride** is a key challenge for its application in pharmaceuticals. Common strategies include chiral pool synthesis, which uses naturally occurring chiral molecules like amino acids as starting materials, and asymmetric synthesis, which employs chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.[\[1\]](#)

Workflow: Conceptual Asymmetric Synthesis

The following protocol outlines a conceptual workflow for an asymmetric synthesis, a common approach for producing a specific enantiomer. The causality behind this choice is the need for high enantiomeric purity, which is critical for developing selective drug candidates and avoiding potential off-target effects from the undesired enantiomer.

Caption: Conceptual workflow for the asymmetric synthesis of 3-methylpyrrolidine HCl.

Experimental Protocol: Asymmetric Synthesis (Conceptual)

This protocol is a representative methodology. Researchers must consult specific literature for detailed reaction conditions and optimize accordingly.

- Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the achiral starting material (e.g., a suitable N-protected 4-pentenamine derivative) in an anhydrous solvent (e.g., dichloromethane or toluene).
- Catalyst Introduction: Add the chiral catalyst (e.g., a transition metal complex with a chiral ligand). The choice of catalyst is the most critical step as it dictates the stereoselectivity of the cyclization.

- **Initiation:** Initiate the reaction, often by adding a co-catalyst or by heating. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., a saturated aqueous solution of ammonium chloride). Perform a liquid-liquid extraction to isolate the organic product.
- **Purification:** Purify the crude product using column chromatography on silica gel to isolate the N-protected 3-methylpyrrolidine.
- **Deprotection:** Remove the nitrogen protecting group under appropriate conditions (e.g., acid-catalyzed hydrolysis for a Boc group).
- **Salt Formation:** Dissolve the resulting pure 3-methylpyrrolidine free base in a suitable anhydrous solvent (e.g., diethyl ether). Add a stoichiometric amount of hydrochloric acid (often as a solution in ether or isopropanol) to precipitate the hydrochloride salt.
- **Isolation:** Collect the solid product by filtration, wash with cold solvent, and dry under vacuum to yield the final **3-methylpyrrolidine hydrochloride**.

Analytical Characterization and Quality Control

Given that some commercial suppliers provide this compound without extensive analytical data, in-house validation of identity, purity, and enantiomeric excess is a mandatory step for any research, particularly in drug development.^[9]

Workflow: Analytical Quality Control

Caption: A self-validating workflow for the analytical QC of 3-methylpyrrolidine HCl.

Experimental Protocol: Purity Determination by HPLC-MS

This protocol provides a robust method for confirming the identity and assessing the purity of **3-Methylpyrrolidine hydrochloride**. The choice of LC-MS is driven by its high sensitivity and

specificity, allowing for simultaneous confirmation of the molecular weight and quantification of impurities.

- Standard Preparation: Accurately weigh and prepare a stock solution of the reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile). Prepare a series of calibration standards by serial dilution.
- Sample Preparation: Accurately weigh the sample to be tested and dissolve it in the same diluent to a known concentration.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 3 μ m particle size).
 - Mobile Phase: A gradient elution is typically used. For example:
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 2-5 μ L.
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Analysis Mode: Full Scan to confirm the mass of the parent ion ($[M+H]^+$), and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
- Data Analysis:
 - Identity: Confirm the presence of the protonated molecule ($[C_5H_{11}N + H]^+$) at the expected m/z of 86.1.
 - Purity: Integrate the peak area of the main compound and all detected impurities. Calculate the purity as the percentage of the main peak area relative to the total peak

area.

Ion Type	Expected m/z	Rationale
Parent Ion $[M+H]^+$	86.1	Protonated free base ($C_5H_{11}N$)
Fragment Ion	71.1	Loss of a methyl group (CH_3)
Fragment Ion	58.1	Common fragment from pyrrolidine ring cleavage

Safety, Handling, and Storage

3-Methylpyrrolidine hydrochloride is a hazardous chemical that requires careful handling to minimize risk.

GHS Hazard Classification

Pictogram	GHS Class	Hazard Statement
	Acute Toxicity, Oral (Category 4) [3] Serious Eye Damage (Category 1)	H302: Harmful if swallowed.[3]
	[3] Skin Irritation (Category 2) [3] Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[3]	[10] H318: Causes serious eye damage.[3][10] H315: Causes skin irritation.[3] H335: May cause respiratory irritation.[3]

Safe Handling Protocol

Adherence to the following steps is mandatory to ensure laboratory safety.

- Engineering Controls: Always handle this chemical inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11][12] Ensure that a safety shower and an eyewash station are readily accessible.[11][12]
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear tight-sealing safety goggles or a face shield.[11][12]

- Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure full skin coverage.[11]
- Respiratory Protection: If working outside a fume hood or if dust is generated, use a NIOSH/MSHA-approved respirator.[11]
- Handling Procedures:
 - Avoid generating dust.
 - Wash hands thoroughly after handling.[11]
 - Keep away from sources of ignition as the material is combustible.[11]
- Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[11] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[11]
- Disposal: Dispose of waste in accordance with local, regional, and national hazardous waste regulations.[11]

Conclusion

3-Methylpyrrolidine hydrochloride, in its racemic and enantiomerically pure forms, is more than a simple chemical reagent; it is a strategic tool for medicinal chemists. Its true value is unlocked through a deep understanding of its stereochemical implications, validated by rigorous analytical control, and applied using safe and robust synthetic protocols. This guide serves as a foundational resource for researchers aiming to leverage this versatile building block to its full potential in the pursuit of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy (S)-3-Methyl-pyrrolidine hydrochloride | 186597-29-5 [smolecule.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Methylpyrrolidine hydrochloride | C5H12ClN | CID 12464314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-METHYL-PYRROLIDINE HYDROCHLORIDE | 120986-92-7 [amp.chemicalbook.com]
- 5. (R)-3-Methyl-pyrrolidine hydrochloride | lookchem [lookchem.com]
- 6. (3R)-3-Methylpyrrolidine--hydrogen chloride (1/1) | C5H12ClN | CID 44828594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (3S)-3-methylpyrrolidine hydrochloride | C5H12ClN | CID 44828593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. (R)-3-methyl-pyrrolidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. chemical-label.com [chemical-label.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [3-Methylpyrrolidine hydrochloride CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b051460#3-methylpyrrolidine-hydrochloride-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com